molecular formula C21H23N3O3 B11565266 3-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-3-oxo-N-(prop-2-en-1-yl)propanamide

3-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-3-oxo-N-(prop-2-en-1-yl)propanamide

Katalognummer: B11565266
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: VLSJGFMUDRCRLY-OEAKJJBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound that features a combination of aromatic and aliphatic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves a multi-step process:

    Formation of the hydrazone: The reaction between 4-[(4-methylphenyl)methoxy]benzaldehyde and hydrazine hydrate under reflux conditions in ethanol produces the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated using acryloyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl and imine groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Material Science: Its structural properties make it a candidate for the development of new polymers or nanomaterials.

Biology and Medicine

    Drug Development: Due to its potential biological activity, it can be explored as a lead compound for the development of new pharmaceuticals.

    Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Functional Materials: Its unique properties can be harnessed in the development of functional materials for various industrial applications.

Wirkmechanismus

The mechanism by which 2-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s hydrazone and acetamide functionalities allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-METHYL-N-(PROP-2-YL)BENZENESULFONAMIDE: Shares structural similarities but differs in functional groups.

    PHENOXY ACETAMIDE DERIVATIVES: Similar backbone structure but with different substituents.

Uniqueness

The uniqueness of 2-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)ACETAMIDE lies in its combination of hydrazone and acetamide functionalities, which provide a versatile platform for chemical modifications and potential biological activity.

Eigenschaften

Molekularformel

C21H23N3O3

Molekulargewicht

365.4 g/mol

IUPAC-Name

N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-N-prop-2-enylpropanediamide

InChI

InChI=1S/C21H23N3O3/c1-3-12-22-20(25)13-21(26)24-23-14-17-8-10-19(11-9-17)27-15-18-6-4-16(2)5-7-18/h3-11,14H,1,12-13,15H2,2H3,(H,22,25)(H,24,26)/b23-14+

InChI-Schlüssel

VLSJGFMUDRCRLY-OEAKJJBVSA-N

Isomerische SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CC(=O)NCC=C

Kanonische SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CC(=O)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.